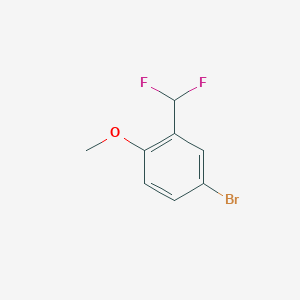

4-Bromo-2-(difluoromethyl)-1-methoxybenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-2-(difluoromethyl)-1-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2O/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICCUJGHZHVIYDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Bromo-2-(difluoromethyl)-1-methoxybenzene chemical properties

An In-depth Technical Guide to 4-Bromo-2-(difluoromethyl)-1-methoxybenzene

Authored by a Senior Application Scientist

Introduction: A Strategic Building Block in Modern Chemistry

This compound is a halogenated aromatic ether that has emerged as a significant intermediate in the fields of medicinal chemistry and materials science. Its structure, which combines a brominated anisole backbone with a difluoromethyl group, offers a unique convergence of reactivity and physicochemical properties. The bromine atom serves as a versatile synthetic handle for carbon-carbon and carbon-heteroatom bond formation, most notably in metal-catalyzed cross-coupling reactions. Concurrently, the difluoromethyl (CHF₂) group is a critical pharmacophore, often employed as a bioisostere for hydroxyl or thiol groups. Its incorporation can enhance metabolic stability, modulate lipophilicity, and improve the binding affinity of drug candidates by acting as a hydrogen bond donor.[1][2]

This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, spectral characteristics, reactivity profile, and applications for researchers, scientists, and professionals in drug development.

Core Physicochemical and Structural Properties

The fundamental properties of a chemical entity govern its behavior in both storage and reaction environments. The data below summarizes the key identifiers and physical characteristics of this compound.

| Property | Value | Source |

| CAS Number | 1261512-49-5 | [3][4] |

| Molecular Formula | C₈H₇BrF₂O | [3] |

| Molecular Weight | 237.04 g/mol | [3][4] |

| IUPAC Name | This compound | N/A |

| Synonyms | 4-Bromo-2-(difluoromethyl)anisole; 5-Bromo-2-methoxybenzodifluoride | [4] |

| SMILES | COC1=CC=C(Br)C=C1C(F)F | [3] |

| Storage Conditions | Inert atmosphere, 2-8°C, Sealed in dry | [3][4] |

Spectral Data Interpretation: A Structural Confirmation

While raw spectral data is proprietary to individual suppliers, an experienced chemist can predict the characteristic signals based on the molecule's structure. These predictions are essential for reaction monitoring and quality control.

-

¹H NMR: The spectrum would feature a singlet for the methoxy (-OCH₃) protons around 3.8-4.0 ppm. The aromatic region would display signals corresponding to the three protons on the benzene ring, with their chemical shifts and coupling patterns dictated by the electronic effects of the substituents. The proton of the difluoromethyl group (-CHF₂) would appear as a characteristic triplet (¹JHF ≈ 50-60 Hz) further downfield.

-

¹³C NMR: The spectrum would show eight distinct carbon signals. The methoxy carbon would appear around 55-60 ppm. The aromatic carbons would resonate in the 110-160 ppm range, with the carbon attached to the difluoromethyl group showing a triplet splitting pattern due to C-F coupling.

-

¹⁹F NMR: A prominent signal, a doublet (due to coupling with the single proton), would confirm the presence of the -CHF₂ group.

-

Mass Spectrometry (MS): The mass spectrum would exhibit a distinctive molecular ion (M⁺) peak cluster due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br), resulting in two peaks of nearly equal intensity at m/z 236 and 238.

Synthesis and Reactivity Profile

Plausible Synthetic Pathway

The synthesis of this compound is not widely published in step-by-step detail. However, a logical retrosynthetic analysis suggests a multi-step sequence starting from commercially available materials. A plausible forward synthesis is outlined below.

Caption: Plausible synthesis of this compound.

Protocol Explanation:

-

Formylation: Starting with 4-bromoanisole[5], an electrophilic formylation reaction (e.g., Vilsmeier-Haack) would introduce an aldehyde group. The methoxy group is an ortho-, para-directing activator, and since the para position is blocked by bromine, the formyl group is directed to one of the ortho positions.

-

Difluoromethylation: The resulting 5-Bromo-2-methoxybenzaldehyde is then treated with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or a similar reagent. This step converts the carbonyl group of the aldehyde directly into the difluoromethyl group to yield the final product.

Core Reactivity

The molecule's utility stems from the distinct reactivity of its functional groups, allowing for sequential and site-selective modifications.

Caption: Key reactive sites and functional roles of the molecule.

-

The Bromine Handle: The aryl bromide is the primary site for transition-metal-catalyzed cross-coupling reactions. This functionality allows for the strategic installation of diverse substituents, including alkyl, aryl, and vinyl groups, via reactions like Suzuki, Stille, Heck, and Sonogashira couplings. This is the cornerstone of its utility as a building block.

-

The Aromatic Core: The benzene ring is electron-rich due to the activating methoxy group, though this is tempered by the deactivating effects of the bromine and difluoromethyl substituents. It can still undergo electrophilic aromatic substitution, with the directing effects of the existing groups guiding the position of new entrants.

-

The Difluoromethyl Group: While generally stable, the CHF₂ group profoundly influences the molecule's electronic profile and steric environment. In a drug development context, it serves as a lipophilic hydrogen bond donor, potentially improving cell permeability and target engagement compared to a hydroxyl or thiol analogue.[2]

Applications in Research and Drug Development

This compound is primarily utilized as a versatile intermediate for constructing more complex molecules with desired biological activities or material properties.[6]

-

Pharmaceutical Research: The introduction of fluorine-containing motifs is a well-established strategy in drug design to enhance pharmacokinetic and pharmacodynamic properties.[7] This building block provides a scaffold that can be elaborated via cross-coupling at the bromine position to generate libraries of novel compounds for screening. The difluoromethyl group is particularly valuable in designing inhibitors for enzymes where hydrogen bonding is crucial for activity.

-

Agrochemicals: Similar to pharmaceuticals, the agrochemical industry utilizes fluorinated compounds to develop new herbicides, fungicides, and pesticides with improved efficacy and environmental profiles.

-

Materials Science: Aryl fluorides and bromides are precursors for synthesizing organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The specific electronic properties imparted by the substituents can be tuned to achieve desired performance characteristics.[8]

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling. While a specific, comprehensive safety data sheet (SDS) is not publicly available, data from structurally similar compounds provides a reliable guide to its potential hazards.

GHS Hazard Classification (Anticipated): Based on analogous structures like 4-bromo-1-fluoro-2-methoxybenzene and 4-bromo-1-methoxy-2-(trifluoromethyl)benzene, the following hazards are expected:[9][10]

-

Acute Toxicity, Oral (Warning): Harmful if swallowed.[9]

-

Skin Corrosion/Irritation (Warning): Causes skin irritation.[9][10]

-

Serious Eye Damage/Eye Irritation (Warning): Causes serious eye irritation.[9][10]

-

Specific Target Organ Toxicity — Single Exposure (Warning): May cause respiratory irritation.[9][10]

Recommended Handling Protocols

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[11][12]

-

Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[12]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[11][13]

-

Storage: Store the container tightly sealed in a dry, cool, and well-ventilated place, under an inert atmosphere as recommended by suppliers.[3][13]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]

Conclusion

This compound is a strategically designed chemical intermediate that offers significant advantages to synthetic chemists. Its orthogonal reactive sites—the versatile bromine atom for cross-coupling and the electronically-influential difluoromethyl group—make it a valuable asset for the rapid assembly of complex molecules. For professionals in drug discovery and materials science, this compound represents a key building block for developing next-generation products with enhanced performance and tailored properties. Proper understanding of its reactivity and adherence to safety protocols are essential for unlocking its full synthetic potential.

References

-

PubChem. (n.d.). 4-Bromo-1-fluoro-2-methoxybenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

MDPI. (2021). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). From Lab Bench to Life-Saving Drugs: The Pharmaceutical Journey of 4-Bromo-2,5-difluoroaniline. Retrieved from [Link]

-

Journal of Medical Science. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved from [Link]

-

ChemRxiv. (2023). Defluorinative Functionalization Approach led by Difluoromethyl Anion Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromoanisole. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds [mdpi.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. 1261512-49-5|this compound|BLD Pharm [bldpharm.com]

- 4. This compound - CAS:1261512-49-5 - Sunway Pharm Ltd [3wpharm.com]

- 5. 4-Bromoanisole | C7H7BrO | CID 7730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [myskinrecipes.com]

- 7. nbinno.com [nbinno.com]

- 8. Buy 2-Bromo-4-(difluoromethyl)-1-methoxybenzene [smolecule.com]

- 9. 4-Bromo-1-fluoro-2-methoxybenzene | C7H6BrFO | CID 13604909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene | C8H6BrF3O | CID 2775304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.cn [sigmaaldrich.cn]

- 12. fishersci.com [fishersci.com]

- 13. tcichemicals.com [tcichemicals.com]

Introduction: A Key Building Block in Modern Medicinal Chemistry

An In-Depth Technical Guide to 4-Bromo-2-(difluoromethyl)-1-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This compound is a substituted aromatic compound that has garnered significant interest as a versatile building block in organic synthesis.[1] Its unique trifunctional nature, featuring a bromine atom, a difluoromethyl group, and a methoxy group on a benzene ring, provides multiple reactive sites for constructing complex molecular architectures. This strategic arrangement of functional groups makes it particularly valuable in the field of pharmaceutical research and drug development.[1][2] The presence of the difluoromethyl (CF2H) group is of particular importance, as it can modulate key molecular properties such as lipophilicity, hydrogen bond acidity, and metabolic stability, making it a desirable feature in the design of novel therapeutic agents.[3]

This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed synthesis protocol, its applications in drug discovery, and essential safety and handling information.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in synthesis and process development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1261512-49-5 | [4] |

| Molecular Formula | C8H7BrF2O | [2][4] |

| Molecular Weight | 237.04 g/mol | [2][4] |

| IUPAC Name | This compound | |

| SMILES | COC1=CC=C(Br)C=C1C(F)F | [4] |

| Storage | Inert atmosphere, 2-8°C | [4] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound typically involves a multi-step process. A common approach is the bromination of a suitable precursor followed by difluoromethylation. The following is a representative laboratory-scale synthesis protocol.

Rationale for the Synthetic Route

The chosen synthetic pathway leverages established and reliable chemical transformations. The initial bromination of an anisole derivative is a classic electrophilic aromatic substitution. The subsequent introduction of the difluoromethyl group can be achieved through various modern fluorination techniques. This multi-step approach allows for precise control over the substitution pattern on the benzene ring.

Experimental Workflow Diagram

Sources

An In-Depth Technical Guide to 4-Bromo-2-(difluoromethyl)-1-methoxybenzene: A Key Building Block in Modern Drug Discovery

For Immediate Release

A comprehensive technical guide on 4-Bromo-2-(difluoromethyl)-1-methoxybenzene, a fluorinated aromatic compound of significant interest to the pharmaceutical and agrochemical industries, is now available for researchers, scientists, and drug development professionals. This document provides a deep dive into its physicochemical properties, analytical characterization, synthetic utility, and its strategic importance in medicinal chemistry.

Core Molecular Attributes

This compound, also known as 4-bromo-2-(difluoromethyl)anisole, is a substituted anisole derivative. Its structure is characterized by a benzene ring functionalized with a bromine atom, a difluoromethyl group, and a methoxy group. These substituents impart a unique combination of steric and electronic properties, making it a versatile intermediate in organic synthesis.

| Property | Value | Source |

| Molecular Weight | 237.04 g/mol | [1] |

| Molecular Formula | C₈H₇BrF₂O | [1][2] |

| CAS Number | 1261512-49-5 | [1][2] |

| Canonical SMILES | COC1=CC=C(Br)C=C1C(F)F | [2] |

| Storage | Sealed in dry, Room Temperature or Inert atmosphere, 2-8°C | [1][2] |

The Strategic Importance of the Difluoromethyl Group in Medicinal Chemistry

The incorporation of fluorine-containing motifs is a well-established strategy in modern drug design to enhance the metabolic stability, binding affinity, and bioavailability of lead compounds.[3] The difluoromethyl (-CF₂H) group, in particular, offers a unique set of properties that make it a valuable bioisostere for other functional groups.[4]

Key Attributes of the -CF₂H Group:

-

Bioisosterism: The -CF₂H group can act as a bioisosteric replacement for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) functionalities.[4][5] This allows for the fine-tuning of a molecule's properties while maintaining its core biological activity.

-

Hydrogen Bonding: Unlike the trifluoromethyl (-CF₃) group, the -CF₂H group possesses an acidic proton, enabling it to participate in weak hydrogen bond interactions.[4] This can enhance drug-target binding specificity.[5]

-

Metabolic Stability: The presence of the C-F bonds in the difluoromethyl group significantly increases resistance to oxidative metabolism, which can lead to an extended half-life of a drug candidate.[4]

-

Lipophilicity and Bioavailability: The -CF₂H group can increase lipophilicity, which may improve membrane permeability and overall bioavailability, without significantly increasing molecular weight or steric bulk.[4][5][6]

The strategic placement of the difluoromethyl group on the anisole scaffold in this compound provides a key building block for introducing these advantageous properties into more complex molecules.

Analytical Characterization

A thorough analytical characterization is crucial for confirming the identity and purity of this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: The three protons on the benzene ring will appear as a complex multiplet or as distinct doublets and doublets of doublets, typically in the range of δ 7.0-7.8 ppm. The coupling constants will be indicative of their ortho, meta, and para relationships.

-

Methoxy Protons: The methoxy group will present as a sharp singlet around δ 3.8-4.0 ppm.

-

Difluoromethyl Proton: The proton of the -CF₂H group will appear as a triplet due to coupling with the two fluorine atoms, likely in the region of δ 6.5-7.0 ppm.

Expected ¹³C NMR Spectral Features:

-

Aromatic Carbons: The six aromatic carbons will resonate in the δ 110-160 ppm region. The carbon attached to the bromine will be in the lower end of this range, while the carbon attached to the methoxy group will be at the higher end.

-

Methoxy Carbon: The carbon of the methoxy group will appear around δ 55-60 ppm.

-

Difluoromethyl Carbon: The carbon of the -CF₂H group will be observed as a triplet due to one-bond coupling with the two fluorine atoms, typically in the range of δ 110-120 ppm.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a characteristic fragmentation pattern.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A prominent molecular ion peak should be observed, exhibiting a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity at m/z 236 and 238.

-

Key Fragments: Common fragmentation pathways for related aromatic compounds include the loss of the bromine atom, the methoxy group as a methyl radical (-CH₃) or formaldehyde (-CH₂O), and cleavage of the difluoromethyl group.

Synthetic Pathways and Reactivity

This compound is a valuable synthon due to the presence of the bromine atom, which serves as a handle for various cross-coupling reactions.

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the searched literature, a plausible synthetic route would involve the difluoromethylation of a suitable precursor, such as 4-bromo-2-hydroxy-1-methoxybenzene or 4-bromo-2-formyl-1-methoxybenzene.

Conceptual Synthetic Workflow

Caption: Conceptual workflow for the synthesis of this compound.

Reactivity and Utility in Cross-Coupling Reactions

The C-Br bond in this compound is the primary site of reactivity, making it an ideal substrate for palladium-catalyzed cross-coupling reactions.

-

Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling with an organoboron reagent (e.g., a boronic acid or ester).[7][8][9] This is a powerful method for constructing biaryl structures, which are common motifs in pharmaceuticals.

Suzuki-Miyaura Coupling Workflow

Caption: General workflow for the Buchwald-Hartwig amination of this compound.

Applications in Drug Discovery and Development

The difluoromethyl group has been incorporated into a variety of therapeutic agents, including anti-inflammatories, antivirals, and central nervous system agents, to improve their pharmacological profiles. [4]Therefore, this compound represents a key strategic intermediate for the development of the next generation of pharmaceuticals.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its unique combination of a reactive bromine atom and a strategically important difluoromethyl group provides a powerful tool for the synthesis of novel compounds with potentially enhanced therapeutic properties. This technical guide serves as a foundational resource for researchers and scientists working at the forefront of drug discovery and development.

References

-

MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Retrieved from [Link]

-

Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Li, Y., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Molecules. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]

-

Arkivoc. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkivoc. Retrieved from [Link]

-

Govender, T., et al. (2009). Organoborane coupling reactions (Suzuki coupling). Chemical Society Reviews. Retrieved from [Link]

-

YouTube. (2020). Suzuki cross-coupling reaction. YouTube. Retrieved from [Link]

Sources

- 1. This compound - CAS:1261512-49-5 - Sunway Pharm Ltd [3wpharm.com]

- 2. 1261512-49-5|this compound|BLD Pharm [bldpharm.com]

- 3. mdpi.com [mdpi.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. arkat-usa.org [arkat-usa.org]

- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

4-Bromo-2-(difluoromethyl)-1-methoxybenzene synthesis pathway

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-(difluoromethyl)-1-methoxybenzene

Executive Summary

This compound is a valuable fluorinated building block in organic synthesis, particularly for the development of novel pharmaceutical and agrochemical agents.[1] The incorporation of the difluoromethyl (CF₂H) group is of significant interest as it can act as a lipophilic hydrogen-bond donor and a bioisostere for hydroxyl, thiol, or amino groups, often enhancing properties like metabolic stability and membrane permeability.[2][3] This guide provides a comprehensive overview of a robust and regioselective two-step synthesis pathway for this compound, commencing from the readily available starting material, 2-methoxybenzaldehyde. The synthesis involves an initial deoxofluorination to introduce the difluoromethyl moiety, followed by a highly selective electrophilic bromination. This document is intended for researchers, chemists, and professionals in the field of drug development, offering detailed mechanistic insights, step-by-step experimental protocols, and the rationale behind the chosen synthetic strategy.

Introduction: The Strategic Importance of Fluorinated Aromatics

The introduction of fluorine-containing functional groups into organic molecules is a cornerstone of modern medicinal chemistry. The difluoromethyl group, in particular, imparts unique physicochemical properties that are highly sought after.[3] Unlike the more common trifluoromethyl group, the CF₂H moiety can participate in hydrogen bonding, offering a unique tool for modulating drug-target interactions.[3]

The synthesis of specifically substituted aromatic compounds requires careful planning to control regioselectivity. The pathway detailed herein leverages established and reliable transformations to achieve the desired substitution pattern on the anisole core. The strategy is twofold:

-

Installation of the Difluoromethyl Group: Conversion of an aldehyde to a difluoromethyl group via deoxofluorination. This is a well-established method for creating the Ar-CF₂H skeleton.[4]

-

Regioselective Bromination: Exploiting the powerful directing effect of the methoxy group to install a bromine atom selectively at the para position. The principles of electrophilic aromatic substitution dictate that the electron-donating methoxy group will strongly activate the positions ortho and para to it, ensuring high regioselectivity.[5][6]

Overall Synthesis Pathway

The synthesis is accomplished in two sequential steps starting from 2-methoxybenzaldehyde. The first step forms the key intermediate, 2-(difluoromethyl)-1-methoxybenzene, which is then brominated to yield the final product.

Caption: Simplified mechanism of aldehyde deoxofluorination using DAST.

Detailed Experimental Protocol

Caution: Diethylaminosulfur trifluoride (DAST) is toxic, corrosive, and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. The reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

| Reagent/Material | M.W. ( g/mol ) | Amount | Equivalents |

| 2-Methoxybenzaldehyde | 136.15 | 1.36 g (10 mmol) | 1.0 |

| DAST | 161.20 | 4.03 g (25 mmol) | 2.5 |

| Dichloromethane (DCM) | - | 50 mL | - |

| Saturated NaHCO₃ (aq) | - | 50 mL | - |

| Anhydrous MgSO₄ | - | - | - |

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-methoxybenzaldehyde (1.36 g, 10 mmol).

-

Dissolve the aldehyde in anhydrous dichloromethane (50 mL).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add DAST (4.03 g, 25 mmol) dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, carefully and slowly quench the reaction by pouring the mixture into a beaker containing ice and saturated aqueous sodium bicarbonate (NaHCO₃) solution (50 mL).

-

Separate the organic layer using a separatory funnel. Extract the aqueous layer twice with DCM (2 x 25 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure 2-(difluoromethyl)-1-methoxybenzene.

Part II: Synthesis of this compound

Principle and Rationale

The second step is a highly regioselective electrophilic aromatic substitution. The substrate, 2-(difluoromethyl)-1-methoxybenzene, contains a strongly activating, ortho-, para-directing methoxy group and a deactivating, meta-directing difluoromethyl group. The powerful activating effect of the methoxy group dominates the reaction's regioselectivity. [5]It directs the incoming electrophile (Br⁺) primarily to the para position (C4), which is sterically accessible and electronically enriched. N-Bromosuccinimide (NBS) is a convenient and milder source of electrophilic bromine compared to Br₂, often leading to cleaner reactions with fewer byproducts. [5]

Reaction Mechanism: Electrophilic Aromatic Bromination

The reaction proceeds via the classical mechanism for electrophilic aromatic substitution. The π-electrons of the aromatic ring attack the electrophilic bromine, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. A base then removes a proton from the carbon bearing the new substituent, restoring aromaticity.

Caption: General mechanism for electrophilic aromatic bromination.

The methoxy group stabilizes the arenium ion intermediate through resonance, particularly when the attack occurs at the ortho and para positions. This stabilization lowers the activation energy for substitution at these sites, leading to the observed regioselectivity.

Detailed Experimental Protocol

| Reagent/Material | M.W. ( g/mol ) | Amount | Equivalents |

| 2-(Difluoromethyl)-1-methoxybenzene | 158.13 | 1.58 g (10 mmol) | 1.0 |

| N-Bromosuccinimide (NBS) | 177.98 | 1.87 g (10.5 mmol) | 1.05 |

| Acetonitrile | - | 50 mL | - |

| Water | - | 50 mL | - |

| Anhydrous Na₂SO₄ | - | - | - |

Procedure:

-

In a round-bottom flask, dissolve 2-(difluoromethyl)-1-methoxybenzene (1.58 g, 10 mmol) in acetonitrile (50 mL).

-

Add N-Bromosuccinimide (1.87 g, 10.5 mmol) to the solution in one portion.

-

Stir the reaction mixture at room temperature for 4-6 hours. Protect the reaction from light by wrapping the flask in aluminum foil.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Once the reaction is complete, remove the acetonitrile under reduced pressure.

-

Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and then brine (25 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the solvent in vacuo.

-

Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or recrystallization to yield this compound as the final product.

Conclusion

This guide outlines a logical and efficient two-step synthesis for this compound from a commercially available precursor. The pathway capitalizes on a reliable deoxofluorination reaction to install the key difluoromethyl group, followed by a highly regioselective electrophilic bromination controlled by the powerful directing effect of the methoxy substituent. The provided protocols are based on established chemical principles and offer a practical route for obtaining this valuable synthetic intermediate for applications in pharmaceutical and materials science research.

References

-

Introduction of Difluoromethyl Through Radical Pathways - ResearchGate. Available at: [Link]

-

A New Method for Aromatic Difluoromethylation: Copper-Catalyzed Cross-Coupling and Decarboxylation Sequence from Aryl Iodides | Organic Letters - ACS Publications. Available at: [Link]

-

Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds - PMC - NIH. Available at: [Link]

-

Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC - NIH. Available at: [Link]

-

Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University. Available at: [Link]

-

This compound - MySkinRecipes. Available at: [Link]

-

A New Reagent for Direct Difluoromethylation - PMC - NIH. Available at: [Link]

-

Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC - PubMed Central. Available at: [Link]

-

How is the bromination mechanism of anisole carried out? - Quora. Available at: [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University [scholar.xjtu.edu.cn]

- 3. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. quora.com [quora.com]

Unveiling the Molecular Architecture: A Spectroscopic Guide to 4-Bromo-2-(difluoromethyl)-1-methoxybenzene

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth analysis of the spectroscopic data for the compound 4-Bromo-2-(difluoromethyl)-1-methoxybenzene, a valuable building block in organic synthesis and pharmaceutical research. Understanding the precise molecular structure and electronic environment is paramount for its effective utilization in the development of complex chemical entities. This document serves as a comprehensive resource, detailing the interpretation of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Molecular Structure and Spectroscopic Correlation

The structural attributes of this compound, with its distinct substituents on the aromatic ring, give rise to a unique spectroscopic fingerprint. The interplay of the electron-donating methoxy group, the electron-withdrawing and sterically bulky bromine atom, and the characteristic difluoromethyl group dictates the chemical shifts, coupling constants, and fragmentation patterns observed in the various spectroscopic techniques.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the methoxy protons, and the proton of the difluoromethyl group. The aromatic region will show a characteristic splitting pattern due to the coupling between adjacent protons. The proton of the -CHF₂ group is expected to appear as a triplet due to coupling with the two equivalent fluorine atoms.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 | d | 1H | Ar-H |

| ~7.2 | dd | 1H | Ar-H |

| ~6.9 | d | 1H | Ar-H |

| ~6.7 (t, J ≈ 56 Hz) | t | 1H | -CHF₂ |

| ~3.9 | s | 3H | -OCH₃ |

Note: Predicted values are based on analogous compounds and established principles of NMR spectroscopy. Actual experimental values may vary slightly.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide insights into the carbon environment. The carbon of the difluoromethyl group will appear as a triplet due to the one-bond coupling with the two fluorine atoms. The aromatic carbons will show distinct signals influenced by the electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~158 | Ar-C-OCH₃ |

| ~134 | Ar-C |

| ~128 | Ar-C |

| ~118 | Ar-C-Br |

| ~115 (t, J ≈ 240 Hz) | -CHF₂ |

| ~112 | Ar-C |

| ~56 | -OCH₃ |

Note: Predicted values are based on analogous compounds and established principles of NMR spectroscopy. Actual experimental values may vary slightly.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H, C=C, C-O, C-Br, and C-F bonds.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch (-OCH₃) |

| 1600-1450 | Strong | Aromatic C=C stretch |

| 1250-1200 | Strong | Aryl-O stretch (asymmetric) |

| 1050-1000 | Strong | Aryl-O stretch (symmetric) |

| 1100-1000 | Strong | C-F stretch |

| 700-500 | Strong | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Predicted Fragmentation Pattern:

The molecule is expected to undergo fragmentation through the loss of the methoxy group, the bromine atom, and potentially the difluoromethyl group. Key fragments would include:

-

[M]⁺: Molecular ion

-

[M - OCH₃]⁺: Loss of the methoxy group

-

[M - Br]⁺: Loss of the bromine atom

-

[M - CHF₂]⁺: Loss of the difluoromethyl group

Caption: General workflow for the spectroscopic analysis of organic compounds.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for compounds such as this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Set appropriate spectral width, acquisition time, and relaxation delay.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol

-

Sample Preparation (ATR): Place a small amount of the liquid or solid sample directly on the ATR crystal.

-

Background Scan: Record a background spectrum of the empty ATR setup.

-

Sample Scan: Record the spectrum of the sample. The instrument software will automatically subtract the background.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.

References

As of the last update, specific, publicly available, peer-reviewed spectroscopic data for this compound (CAS 1261512-49-5) is limited. The interpretations and predicted data presented in this guide are based on established principles of spectroscopic analysis and data from analogous compounds. For definitive experimental data, researchers are encouraged to consult commercial suppliers or perform their own analytical characterization.

An In-depth Technical Guide to the Solubility Profile of 4-Bromo-2-(difluoromethyl)-1-methoxybenzene

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

This guide provides a comprehensive framework for understanding and determining the solubility profile of the novel compound 4-Bromo-2-(difluoromethyl)-1-methoxybenzene. Given the absence of extensive public data on this specific molecule, this document emphasizes predictive analysis based on its chemical structure and outlines rigorous, validated experimental protocols for generating reliable solubility data.

Introduction: The Need for a Foundational Solubility Profile

This compound is a substituted aromatic compound with potential applications as a building block in medicinal chemistry and materials science. Its unique combination of a methoxy group, a bromine atom, and a difluoromethyl group imparts a complex physicochemical character. Solubility is a critical parameter that governs a compound's behavior in both biological and chemical systems, influencing everything from reaction kinetics to bioavailability.[1] Accurate solubility data is therefore essential for any meaningful application.

This guide is structured to empower researchers to:

-

Predict the solubility behavior of the compound based on its structural attributes.

-

Experimentally determine its thermodynamic solubility using the gold-standard shake-flask method.

-

Implement high-throughput methods for kinetic solubility screening.

-

Interpret and present the generated data in a scientifically robust manner.

Part 1: Theoretical Solubility Analysis

A molecule's solubility is a direct consequence of its structure. By dissecting the functional groups of this compound, we can formulate a well-grounded hypothesis of its solubility characteristics.

Molecular Structure Breakdown:

-

Methoxybenzene Core: The central aromatic ring is inherently lipophilic (fat-soluble). The ether linkage of the methoxy group (-OCH₃) introduces some polarity and potential for hydrogen bond acceptance, slightly increasing its affinity for polar solvents compared to an unsubstituted benzene ring.

-

Bromine Atom (-Br): The bromo substituent significantly increases the molecular weight and polarizability of the molecule. It is a lipophilic group that generally decreases aqueous solubility.

-

Difluoromethyl Group (-CF₂H): This group is a key modulator of physicochemical properties.[2][3] The -CF₂H group is lipophilic and acts as a strong electron-withdrawing group.[2] Unlike the trifluoromethyl (-CF₃) group, the C-H bond in the difluoromethyl group is polarized, allowing it to act as a weak hydrogen bond donor, which can influence interactions with specific solvents.[2][3] The introduction of -CF₂H groups can boost metabolic stability and membrane permeability.[2]

Predicted Solubility Profile:

Based on this analysis, this compound is predicted to be:

-

Poorly soluble in aqueous media (e.g., water, phosphate-buffered saline). The dominant lipophilic character of the brominated and difluoromethylated benzene ring will likely limit its interaction with water molecules.

-

Highly soluble in non-polar organic solvents (e.g., hexane, toluene) and chlorinated solvents (e.g., dichloromethane, chloroform).

-

Moderately to highly soluble in polar aprotic solvents (e.g., DMSO, DMF, THF, acetone) and lower-chain alcohols (e.g., methanol, ethanol, isopropanol).

Part 2: Experimental Determination of Thermodynamic Solubility

To obtain definitive solubility data, experimental measurement is required. The Shake-Flask Method is widely recognized as the 'gold standard' for determining thermodynamic (equilibrium) solubility due to its reliability and accuracy.[4][5] This method is described in the OECD Guideline 105 for testing of chemicals.[6][7][8][9]

Gold-Standard Protocol: Equilibrium Shake-Flask Method

This protocol is designed to measure the saturation mass concentration of the compound in a given solvent at a controlled temperature.

Core Principle: An excess amount of the solid or liquid compound is agitated in a solvent for an extended period to ensure that a thermodynamic equilibrium is established between the dissolved and undissolved phases.[4]

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound to a series of glass vials, each containing a precise volume (e.g., 1-2 mL) of the selected solvents (e.g., Water, PBS pH 7.4, Methanol, Acetonitrile, DMSO).

-

Equilibration: Seal the vials tightly and place them in a shaker or rotator set to a constant speed (e.g., 300 RPM) in a temperature-controlled incubator (e.g., 25°C or 37°C).[10] Allow the mixtures to equilibrate for 24 to 48 hours.[1][10]

-

Causality: This extended agitation period is necessary to achieve a true thermodynamic equilibrium, where the rates of dissolution and precipitation are equal.[10]

-

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let undissolved material settle. Carefully collect the supernatant using a syringe and filter it through a 0.45 µm syringe filter (e.g., PVDF or PTFE) to remove all undissolved particles.

-

Causality: Filtration is a crucial step to ensure that only the dissolved compound is quantified.[11] The filter material should be chosen carefully to minimize compound binding.

-

-

Quantification (HPLC-UV): a. Prepare a series of calibration standards of this compound of known concentrations in a suitable solvent (e.g., acetonitrile). b. Dilute the filtered supernatant with the same solvent to bring its concentration within the range of the calibration curve. c. Analyze the standards and the diluted sample by High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.[12][13] The aromatic nature of the compound makes it amenable to UV detection. d. Construct a calibration curve by plotting the peak area against concentration for the standards. Use this curve to determine the concentration of the diluted sample. e. Calculate the original solubility in the solvent by multiplying the determined concentration by the dilution factor.

Experimental Workflow: Shake-Flask Method

Caption: Workflow for Thermodynamic Solubility Determination.

Part 3: High-Throughput Kinetic Solubility Screening

In early-stage research and drug discovery, speed is often as important as precision.[1] Kinetic solubility assays provide a rapid assessment of a compound's dissolution properties and are well-suited for screening multiple solvents or conditions simultaneously.[14][15]

Protocol: Nephelometry-Based Kinetic Solubility Assay

This method measures the light scattering caused by fine particles of precipitate that form when a concentrated DMSO stock solution of the compound is added to an aqueous buffer.[16]

Step-by-Step Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Assay Plate Preparation: Dispense the aqueous buffer (e.g., PBS, pH 7.4) into the wells of a 96-well microtiter plate.

-

Compound Addition: Use a liquid handler to add small volumes of the DMSO stock solution to the buffer in the wells, creating a range of final compound concentrations.

-

Incubation: Shake the plate for a short period (e.g., 1-2 hours) at a controlled temperature.

-

Measurement: Read the plate using a laser nephelometer, which measures the intensity of light scattered by any precipitate formed.

-

Data Analysis: The kinetic solubility is defined as the concentration at which a significant increase in light scattering (turbidity) is observed compared to the baseline.

Conceptual Diagram: Kinetic vs. Thermodynamic Solubility

Caption: Contrasting Kinetic and Thermodynamic Solubility Pathways.

Part 4: Data Presentation and Interpretation

All quantitative solubility data should be summarized for clear comparison. The following table provides a template for recording experimental results.

Table 1: Solubility Profile of this compound at 25°C

| Solvent System | Method | Solubility (mg/mL) | Solubility (mM) | Standard Deviation | Notes |

| Deionized Water | Shake-Flask | [Experimental Data] | [Calculated Data] | [+/- Value] | |

| PBS (pH 7.4) | Shake-Flask | [Experimental Data] | [Calculated Data] | [+/- Value] | Physiologically relevant buffer |

| Methanol | Shake-Flask | [Experimental Data] | [Calculated Data] | [+/- Value] | |

| Acetonitrile | Shake-Flask | [Experimental Data] | [Calculated Data] | [+/- Value] | |

| Isopropanol | Shake-Flask | [Experimental Data] | [Calculated Data] | [+/- Value] | |

| Dichloromethane | Shake-Flask | [Experimental Data] | [Calculated Data] | [+/- Value] | |

| Dimethyl Sulfoxide (DMSO) | Shake-Flask | [Experimental Data] | [Calculated Data] | [+/- Value] | Expected to be freely soluble |

| PBS (pH 7.4) | Nephelometry | [Experimental Data] | [Calculated Data] | [+/- Value] | Kinetic solubility |

Interpreting the Results: The experimental data will validate or refine the theoretical predictions. Discrepancies between kinetic and thermodynamic values are common; kinetic solubility is often higher as it can reflect supersaturated states before the most stable crystalline form precipitates.[15] This complete dataset provides a robust foundation for designing future experiments, from reaction condition optimization to formulation development.

References

-

Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-67. Available at: [Link]

-

Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Available at: [Link]

-

OECD. (1995). Test No. 105: Water Solubility. OECD Publishing. Available at: [Link]

-

OECD. (1995). Test No. 105: Water Solubility. OECD Publishing. Available at: [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]

-

Analytice. (n.d.). OECD 105 - Water Solubility Test at 20°C. Available at: [Link]

-

Jouyban, A. (2010). A review of methods for solubility determination in biopharmaceutical drug characterization. AAPS PharmSciTech, 11(3), 1143-1156. Available at: [Link]

-

Environment and Climate Change Canada. (2013). New Substances Notification: Guidance Document for Polymer Characterization. Available at: [Link]

-

Petrusevska, M., et al. (2016). A high throughput solubility assay for drug discovery using microscale shake-flask and rapid UHPLC-UV-CLND quantification. Journal of Pharmaceutical and Biomedical Analysis, 128, 262-270. Available at: [Link]

-

Unchained Labs. (n.d.). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Available at: [Link]

-

Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry, 72(8), 1781-1787. Available at: [Link]

-

Quora. (2017). How do you perform the shake flask method to determine solubility? Available at: [Link]

-

Samuelsson, J., et al. (2008). Determination of aqueous solubility by heating and equilibration: A technical note. Pharmaceutical Development and Technology, 13(6), 515-519. Available at: [Link]

-

Avdeef, A. (2001). A New Technique for High-Throughput Solubility Assay. American Pharmaceutical Review. Available at: [Link]

-

J. C. D. S. Junior, et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(5), 1084. Available at: [Link]

-

Synple Chem. (n.d.). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. Available at: [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Available at: [Link]

-

Zafrani, A., et al. (2021). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Journal of Medicinal Chemistry, 64(1), 113-126. Available at: [Link]

-

PubChem. (n.d.). 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene. National Center for Biotechnology Information. Available at: [Link]

-

Alsenz, J., et al. (2002). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 74(13), 3078-3087. Available at: [Link]

-

ResearchGate. (2023). How to measure solubility for drugs in oils/emulsions? Available at: [Link]

-

ResearchGate. (2024). Biologically relevant molecules containing C(sp 3 )-linked difluoromethyl groups. Available at: [Link]

-

ResearchGate. (2020). Federal Drug Administration-approved drugs that contain the difluoromethyl group. Available at: [Link]

-

PubChem. (n.d.). 4-Bromo-1-fluoro-2-methoxybenzene. National Center for Biotechnology Information. Available at: [Link]

-

Autechaux. (2024). Buy 2-Bromo-4-(difluoromethyl)-1-methoxybenzene. Available at: [Link]

-

LCGC International. (2019). How It Works: UV Detection for HPLC. Available at: [Link]

-

Science.gov. (n.d.). ultraviolet detection hplc-uv: Topics. Available at: [Link]

Sources

- 1. A high throughput solubility assay for drug discovery using microscale shake-flask and rapid UHPLC-UV-CLND quantification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. tandfonline.com [tandfonline.com]

- 6. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 10. quora.com [quora.com]

- 11. researchgate.net [researchgate.net]

- 12. improvedpharma.com [improvedpharma.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. High throughput solubility measurement in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 16. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 4-Bromo-2-(difluoromethyl)anisole and Its Structural Analogues

Abstract: The strategic incorporation of fluorine-containing moieties into aromatic scaffolds is a cornerstone of modern medicinal chemistry and materials science. This guide provides an in-depth technical overview of 4-Bromo-2-(difluoromethyl)anisole, a versatile chemical intermediate, and its structural analogues. We will explore the nuanced role of the difluoromethyl group as a bioisostere, detail synthetic methodologies for accessing this class of compounds, analyze their physicochemical properties, and discuss their application in drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of these fluorinated building blocks.

Introduction: The Strategic Value of the 4-Bromo-2-(difluoromethyl)anisole Scaffold

4-Bromo-2-(difluoromethyl)anisole represents a highly functionalized aromatic building block with significant potential in synthetic chemistry. Its structure combines three key features that can be independently modulated to fine-tune molecular properties:

-

Aromatic Core: The substituted benzene ring provides a rigid scaffold for orienting functional groups.

-

Difluoromethyl Group (-CHF₂): This group is of particular interest in medicinal chemistry. It is recognized as a bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups, capable of acting as a lipophilic hydrogen bond donor.[1][2] This unique characteristic allows it to modulate properties like metabolic stability, binding affinity, and membrane permeability.[3][4]

-

Bromo Group (-Br): The bromine atom serves as a versatile synthetic handle, enabling a wide range of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) for late-stage functionalization and the construction of complex molecules.[5][6]

-

Methoxy Group (-OCH₃): This group influences the electronic properties of the aromatic ring and can be modified to alter solubility and other physicochemical parameters.

The strategic placement of these groups—the activating, ortho/para-directing methoxy group, the ortho-difluoromethyl group, and the para-bromo group—creates a synthetically tractable and functionally rich molecule. Understanding how to synthesize and modify this core structure is essential for developing novel therapeutics and advanced materials.

Exploring the Landscape of Structural Analogues

The true power of the 4-Bromo-2-(difluoromethyl)anisole scaffold lies in its potential for analogue synthesis. By systematically modifying each of the key regions, researchers can conduct detailed structure-activity relationship (SAR) studies.

Caption: Workflow for Suzuki coupling to diversify the scaffold.

This reaction allows for the introduction of a wide variety of aryl and heteroaryl groups, enabling the rapid generation of a library of analogues for screening. Similarly, Negishi coupling using a (difluoromethyl)zinc reagent offers another route to introduce the CHF₂ group onto different aryl halides. [7]

Physicochemical and Spectroscopic Properties

The properties of these analogues are highly dependent on the specific substitution pattern. The following table summarizes key data for several representative compounds.

| Compound | CAS Number | Molecular Formula | Boiling Point (°C) | Density (g/mL) | Refractive Index |

| 4-Bromo-2-fluoroanisole | 2357-52-0 | C₇H₆BrFO | 84 / 7 mmHg [8] | 1.59 @ 25°C [8] | 1.545 (20°C) [8] |

| 4-Bromo-2,6-difluoroanisole | 104197-14-0 | C₇H₅BrF₂O | ~214 @ 760 mmHg [6] | ~1.6 | 1.500 [6] |

| 4-Bromo-2-(trifluoromethyl)anisole | 393-34-0 | C₈H₆BrF₃O | 120 / 30 mmHg [9] | - | - |

| 4-Bromoanisole (unsubstituted) | 104-92-7 | C₇H₇BrO | 215-216 @ 760 mmHg [10] | - | 1.5605 [10] |

Data compiled from multiple sources. [6][10][8][9]Note that boiling points are reported at different pressures.

Applications in Drug Discovery and Beyond

The unique properties of the difluoromethyl group make it highly valuable in drug design. Its ability to act as a bioisostere allows medicinal chemists to replace problematic functional groups while maintaining or improving biological activity.

-

Modulating Lipophilicity: The effect of replacing a methyl group with a difluoromethyl group on lipophilicity (LogP) is context-dependent. For anisoles with electron-withdrawing groups, this replacement can actually decrease lipophilicity, challenging the simple "lipophilic hydrogen bond donor" moniker and providing a sophisticated tool for fine-tuning this property. [1][3]* Improving Pharmacokinetics: The C-F bond is significantly stronger than a C-H bond, making fluorinated compounds more resistant to metabolic oxidation. This can lead to improved bioavailability and a longer half-life for drug candidates. [11]* Target Engagement: The ability of the -CHF₂ group to form hydrogen bonds can introduce new, favorable interactions within a protein's binding pocket, potentially increasing potency and selectivity. [3]* 19F-NMR Spectroscopy: The presence of fluorine provides a powerful analytical handle. ¹⁹F-NMR is an exquisitely sensitive technique used in fragment-based drug discovery to screen for and characterize ligand binding to biological targets, as there is no background signal from the protein or buffer. [12] Beyond pharmaceuticals, fluorinated anisoles are used as intermediates in the synthesis of advanced materials, such as liquid crystals. [8]

Conclusion and Future Outlook

4-Bromo-2-(difluoromethyl)anisole and its structural analogues are not merely chemical curiosities; they are enabling tools for innovation in science. Their value is derived from the synergistic combination of a versatile synthetic handle (the bromine), a property-modulating group (the methoxy ether), and a functionally unique bioisostere (the difluoromethyl group). As synthetic methodologies become more sophisticated, particularly in late-stage functionalization, the ability to precisely and efficiently generate libraries of these compounds will accelerate the discovery of next-generation therapeutics and materials. The continued exploration of the nuanced electronic and conformational effects of these building blocks will undoubtedly unlock new potential in rational molecular design.

References

-

Zafrani, Y., Yeffet, D., Sod-Moriah, G., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(2), 677-685. Available from: [Link]

-

Zafrani, Y., Yeffet, D., Sod-Moriah, G., et al. (2017). The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. ResearchGate. Available from: [Link]

-

Nguyen, B., Tlili, A., & Gouverneur, V. (2016). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry. Available from: [Link]

-

Le, C., Gutierrez, O., et al. (2019). Metallaphotoredox Difluoromethylation of Aryl Bromides. PubMed Central. Available from: [Link]

-

Bégué, J. P., & Bonnet-Delpon, D. (2014). Pd-Catalyzed α-Arylation of α,α-Difluoroketones with Aryl Bromides and Chlorides. A Route to Difluoromethylarenes. Journal of the American Chemical Society. Available from: [Link]

-

Macmillan Group (2024). Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Princeton University. Available from: [Link]

-

Macmillan Group. Metallaphotoredox Difluoromethylation of Aryl Bromides Communications. Princeton University. Available from: [Link]

-

Hartwig, J. F., & Norrby, P. O. (2013). Palladium-Catalyzed Aryldifluoromethylation of Aryl Halides with Aryldifluoromethyl Trimethylsilanes. PubMed Central. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemical Profile of 4-Bromo-2,6-difluoroanisole: Properties and Handling. ningboinno.com. Available from: [Link]

-

PrepChem.com. Synthesis of 4-bromo-2-fluoroanisole. prepchem.com. Available from: [Link]

-

Aikawa, K., Serizawa, H., Ishii, K., & Mikami, K. (2016). Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent. Organic Letters. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. From Lab Bench to Life-Saving Drugs: The Pharmaceutical Journey of 4-Bromo-2,5-difluoroaniline. ningboinno.com. Available from: [Link]

-

LabSolutions. 4-Bromo-2-(trifluoromethyl)anisole. labsolutions.ca. Available from: [Link]

-

PrepChem.com. Synthesis of 2-fluoro-4-bromoanisole. prepchem.com. Available from: [Link]

-

Zafrani, Y., & Saphier, S. (2020). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. PubMed Central. Available from: [Link]

-

PrepChem.com. Preparation of 4-bromoanisole. prepchem.com. Available from: [Link]

-

ResearchGate. Fluorine in Drug Design: A Case Study with Fluoroanisoles. researchgate.net. Available from: [Link]

-

Shi, D., et al. (2024). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. MDPI. Available from: [Link]

-

Santos, J., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available from: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Metallaphotoredox Difluoromethylation of Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 4-Bromo-2-fluoroanisole 97 2357-52-0 [sigmaaldrich.com]

- 9. labsolu.ca [labsolu.ca]

- 10. prepchem.com [prepchem.com]

- 11. nbinno.com [nbinno.com]

- 12. mdpi.com [mdpi.com]

Methodological & Application

The Strategic Deployment of 4-Bromo-2-(difluoromethyl)-1-methoxybenzene in Modern Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This comprehensive guide details the strategic application of the versatile building block, 4-Bromo-2-(difluoromethyl)-1-methoxybenzene, in medicinal chemistry. We will delve into the rationale behind its use, focusing on the advantageous physicochemical properties imparted by the difluoromethyl and methoxy groups. This document provides detailed protocols for key synthetic transformations, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions, enabling the construction of diverse molecular scaffolds. Furthermore, we will explore its application in the synthesis of bioactive molecules, with a specific focus on its role in the development of kinase inhibitors. This guide is intended to serve as a practical resource for researchers and drug development professionals, providing both the theoretical underpinnings and the practical knowledge required to effectively utilize this valuable synthetic intermediate.

Introduction: The Value Proposition of a Fluorinated Building Block

In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing motifs is a cornerstone of molecular design.[1] The unique properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[2] Among the various fluorinated substituents, the difluoromethyl group (-CHF₂) has emerged as a particularly valuable moiety. It is often considered a "lipophilic hydrogen bond donor" and can serve as a bioisostere for hydroxyl, thiol, or amine groups, offering a unique combination of properties that can enhance drug-target interactions.[3][4]

This compound presents itself as a trifunctional building block of significant interest. The bromine atom provides a reactive handle for a wide array of palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of aryl, heteroaryl, amino, and alkynyl groups. The electron-withdrawing nature of the difluoromethyl group can influence the reactivity of the aryl bromide and modulate the pKa of adjacent functionalities. The methoxy group, also a common feature in bioactive molecules, can participate in hydrogen bonding and influence the overall electronic and conformational properties of the final compound.

This guide will provide a detailed exploration of the synthetic utility of this compound, empowering chemists to leverage its unique attributes in the design and synthesis of next-generation therapeutics.

Key Physicochemical Properties and Their Implications in Drug Design

The judicious placement of the difluoromethyl and methoxy groups on the bromobenzene scaffold of this compound offers several advantages in medicinal chemistry:

| Feature | Physicochemical Property | Implication in Drug Design |

| Difluoromethyl (-CHF₂) Group | - Moderate lipophilicity- Weak hydrogen bond donor capacity- Metabolic stability | - Can improve cell membrane permeability.- Can introduce key interactions with target proteins, mimicking hydroxyl or amide groups.[3][4]- More resistant to oxidative metabolism compared to a methyl or methoxy group. |

| Methoxy (-OCH₃) Group | - Hydrogen bond acceptor- Can influence conformation | - Can form hydrogen bonds with amino acid residues in a protein binding pocket.- Its size and rotational profile can impact the overall shape of the molecule. |

| Bromo (Br) Group | - Reactive handle for cross-coupling | - Enables versatile and efficient diversification of the core structure. |

Synthetic Transformations: Protocols and Mechanistic Insights

The bromine atom on this compound is the primary site for synthetic elaboration. The following sections provide detailed protocols for key cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of biaryl structures, which are prevalent in many classes of pharmaceuticals.[5] The reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base.[6]

General Reaction Scheme:

Suzuki-Miyaura Coupling Workflow

Protocol: Synthesis of 4-(Pyridin-3-yl)-2-(difluoromethyl)-1-methoxybenzene

This protocol provides a representative procedure for the Suzuki-Miyaura coupling of this compound with a heteroaryl boronic acid.

Materials:

-

This compound (1.0 equiv)

-

Pyridine-3-boronic acid (1.2 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane (anhydrous and degassed)

-

Water (degassed)

-

Nitrogen or Argon gas

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To a dry Schlenk flask, add this compound, pyridine-3-boronic acid, Pd(dppf)Cl₂, and K₂CO₃.

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon three times.

-

Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe. The reaction concentration is typically between 0.1 and 0.5 M with respect to the aryl bromide.

-

Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Causality Behind Experimental Choices:

-

Catalyst: Pd(dppf)Cl₂ is a robust and versatile catalyst suitable for a wide range of Suzuki couplings, including those with heteroaryl boronic acids.

-

Base: Potassium carbonate is a moderately strong base that is effective in promoting the transmetalation step of the catalytic cycle.

-

Solvent System: The mixture of an organic solvent like 1,4-dioxane and water is crucial for dissolving both the organic and inorganic reagents. Degassing the solvents is essential to prevent oxidation of the palladium catalyst.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides.[7] This reaction is of paramount importance in medicinal chemistry as the aniline and related N-aryl motifs are present in a vast number of pharmaceuticals.

General Reaction Scheme:

Buchwald-Hartwig Amination Workflow

Protocol: Synthesis of N-(4-(2-(difluoromethyl)-1-methoxy)phenyl)aniline

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with an aniline.

Materials:

-

This compound (1.0 equiv)

-

Aniline (1.1 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv)

-

Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

-

Toluene (anhydrous and degassed)

-

Nitrogen or Argon gas

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOt-Bu to a dry Schlenk flask.

-

Reagent Addition: Add this compound, aniline, and degassed toluene.

-

Inert Atmosphere: Seal the flask and ensure it is under a positive pressure of nitrogen or argon.

-

Heating: Heat the reaction mixture to 90-110 °C with vigorous stirring.

-

Monitoring: Monitor the reaction by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purification: Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

-

Catalyst and Ligand: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like XPhos is highly effective for the amination of aryl bromides, even with less nucleophilic amines like anilines.

-

Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is commonly used in Buchwald-Hartwig aminations to deprotonate the amine and facilitate the catalytic cycle.

-

Solvent: Toluene is a common solvent for this reaction due to its high boiling point and ability to dissolve the various components of the reaction mixture.

Sonogashira and Heck Couplings: Introducing Alkynyl and Alkenyl Moieties

The Sonogashira and Heck reactions provide powerful avenues for the introduction of sp- and sp²-hybridized carbon fragments, respectively, further expanding the synthetic utility of this compound.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[8]

Heck Coupling: This reaction involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base.[9]

Due to the electron-deficient nature of the aryl bromide, these reactions are generally expected to proceed efficiently. Optimization of the catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity.

Application in Bioactive Molecule Synthesis: A Case Study of ACK1 Kinase Inhibitors

A significant application of this compound is in the synthesis of kinase inhibitors. A patent discloses its use as a key intermediate in the preparation of inhibitors of Activated CDC42 Kinase 1 (ACK1), a non-receptor tyrosine kinase implicated in various cancers.[10][11][12][13][14]

Synthetic Pathway to an ACK1 Inhibitor Intermediate:

Logical flow for the synthesis of an ACK1 inhibitor scaffold.

The synthesis involves a sequential Buchwald-Hartwig amination strategy. First, this compound is coupled with a dichloropyrimidine derivative. The resulting intermediate is then subjected to a second amination with a different amine to furnish the final ACK1 inhibitor scaffold. The difluoromethylphenyl moiety in these inhibitors likely plays a crucial role in binding to the kinase active site, potentially through hydrogen bonding interactions and favorable lipophilic contacts.

Further Synthetic Potential: Metal-Halogen Exchange and Other Transformations

Beyond palladium-catalyzed cross-coupling reactions, the bromine atom of this compound can be transformed via metal-halogen exchange to generate organometallic intermediates.

-

Lithium-Halogen Exchange: Treatment with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures can generate the corresponding aryllithium species.[15][16] This highly reactive intermediate can then be quenched with a variety of electrophiles to introduce a wide range of functional groups.

-